4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C25H19NO6 and its molecular weight is 429.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is an intricate organic molecule that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and possible therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound can be represented with the following molecular formula:
- Molecular Formula : C23H20N2O4
- Molecular Weight : 384.42 g/mol
- IUPAC Name : this compound
The structure features a complex arrangement of benzodioxin and oxazepine rings which are known for their diverse pharmacological properties.
Antidepressant-like Effects
Recent studies have indicated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant binding affinities for serotonin receptors. For instance:
- A series of compounds were synthesized and evaluated for their binding affinities at the 5-HT1A receptor and serotonin transporter.
- One notable derivative showed a high binding affinity (Ki = 96 nM) at the 5-HT1A receptor and a significantly lower Ki value (9.8 nM) at the serotonin transporter .
These findings suggest that the compound may possess antidepressant-like properties through modulation of serotonin pathways.
Inhibition of PARP1 Activity
Another area of investigation involves the compound's potential as a PARP1 inhibitor . Compounds structurally similar to our target have shown promising results in inhibiting PARP1 with varying degrees of potency:
Compound | IC50 (μM) |
---|---|
Compound 4 | 5.8 |
Lead Compound | 0.082 |
These results indicate that modifications to the benzodioxin structure can enhance inhibitory activity against PARP1, which is crucial for DNA repair mechanisms and has implications in cancer therapy .
Synthesis and Evaluation
The synthesis of related compounds has been documented extensively. For example:
- Synthesis Methodology : A multi-step synthesis involving condensation reactions was employed to create various derivatives of benzodioxin.
- Biological Evaluation : Compounds were subjected to various in vivo tests including forced swim tests to evaluate their antidepressant-like effects .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of these compounds. Early-stage studies suggest favorable pharmacokinetic properties for some derivatives:
特性
IUPAC Name |
4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO6/c27-19(17-10-11-21-22(14-17)31-13-12-30-21)15-26-24(28)18-8-4-5-9-20(18)32-23(25(26)29)16-6-2-1-3-7-16/h1-11,14,23H,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUYXGHCYCEBKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CN3C(=O)C(OC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。